

An In-depth Technical Guide to (E)-m-Coumaric Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (E)-m-Coumaric acid

CAS No.: 588-30-7

Cat. No.: B1201810

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Introduction

(E)-m-Coumaric acid, also known as 3-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid class. These compounds are secondary metabolites found throughout the plant kingdom and are common components of the human diet, being present in foods and beverages such as fruits, vegetables, grains, and vinegar[1]. As a human xenobiotic metabolite, **(E)-m-coumaric acid** is also formed by the gut microflora from other polyphenols, like caffeic acid[2]. Structurally, it is a hydroxy derivative of cinnamic acid, with the hydroxyl group substituted at the meta-position (C-3) of the phenyl ring[1][3]. This compound has garnered significant interest in the scientific community for its notable antioxidant properties and potential therapeutic applications, particularly in the context of metabolic and inflammatory diseases. This guide provides a comprehensive overview of its core properties, biological activities, and relevant experimental protocols.

Core Chemical and Physical Properties

(E)-m-Coumaric acid is an off-white to yellow solid powder. Its identity and fundamental physicochemical properties are summarized in the table below. The molecule contains two acidic protons: one on the carboxylic acid group and another on the phenolic hydroxyl group, with pKa values of approximately 4.5 and 10.4, respectively. This dual acidity influences its solubility and interaction with biological targets.

Table 1: Chemical and Physical Properties of **(E)-m-Coumaric Acid**

Property	Value	References
IUPAC Name	(2E)-3-(3-hydroxyphenyl)prop-2-enoic acid	
Synonyms	m-Coumaric acid, 3-Hydroxycinnamic acid, trans-m-Coumaric acid	
CAS Number	14755-02-3, 588-30-7	
Molecular Formula	C ₉ H ₈ O ₃	
Molecular Weight	164.16 g/mol	
Appearance	Solid, Off-white to yellow powder	
Melting Point	191 - 194 °C	
Boiling Point	373.2 ± 25.0 °C (at 760 mmHg)	
pKa ₁ (Carboxylic Acid)	~4.48	
pKa ₂ (Phenolic Group)	~10.35	
Solubility	DMSO: 100 mg/mL (609.16 mM)	
Water (Predicted):	1.04 g/L	
LogP	1.71 - 1.83	

Spectral Data

The structural elucidation of **(E)-m-Coumaric acid** is confirmed by various spectroscopic techniques. Below is a summary of key spectral data, which are crucial for its identification and quantification in various matrices.

Table 2: Summary of Spectral Data for **(E)-m-Coumaric Acid**

Technique	Data Highlights	References
¹ H NMR	Solvent: D ₂ O, Frequency: 500 MHz. Shifts (ppm): 7.35, 7.33, 7.32, 7.30, 7.17, 7.16, 7.08, 6.92, 6.91, 6.90, 6.49, 6.46.	
¹³ C NMR	Data available in spectral databases such as SpectraBase.	
UV-Vis	In methanol, exhibits absorption maxima around 275 nm and 330 nm. The spectrum can extend to ~350 nm.	
IR Spectroscopy	ATR-IR data is available in databases like PubChem.	
Mass Spectrometry	GC-MS and MS/MS spectral data are available in public databases, including PubChem and FooDB.	

Biological Activity and Mechanisms of Action

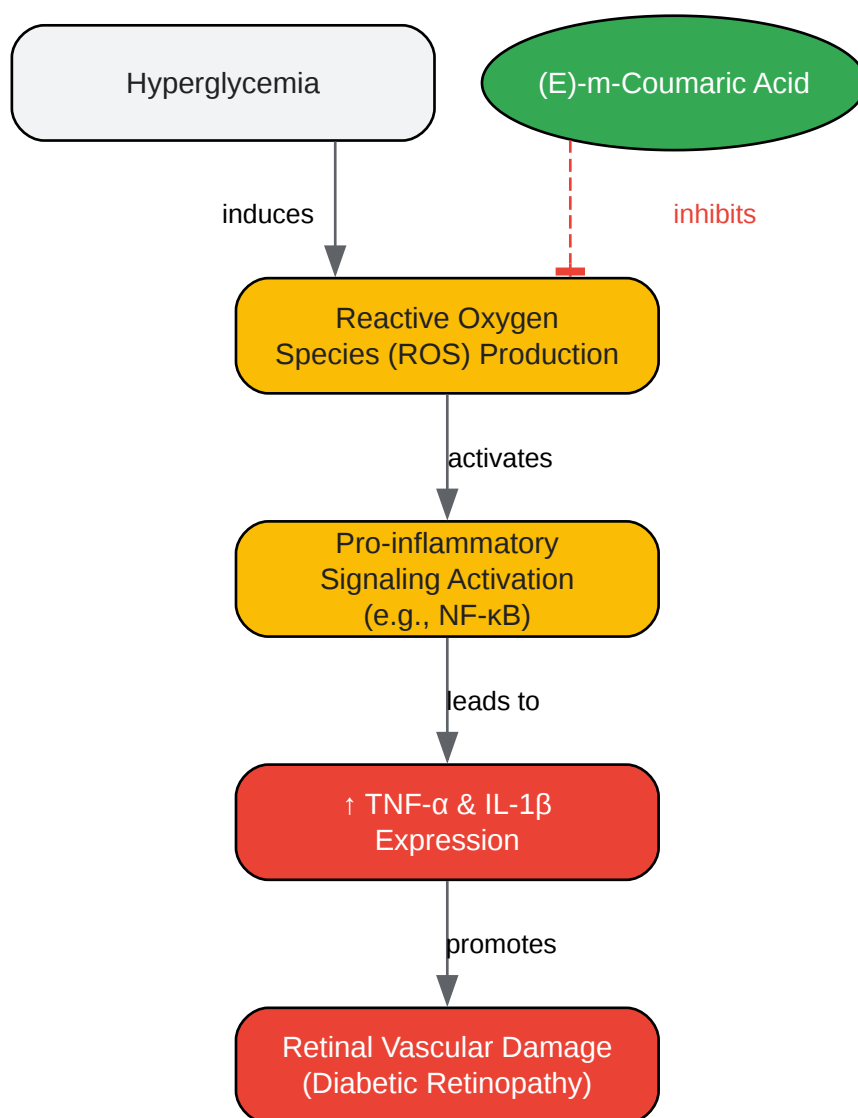
(E)-m-Coumaric acid is primarily recognized for its potent antioxidant activity. This property is the foundation for its protective effects against various pathologies driven by oxidative stress, most notably complications arising from diabetes mellitus.

Role in Diabetic Complications

Research has shown that **(E)-m-coumaric acid** can mitigate hyperglycemia-induced damage, particularly in the context of diabetic retinopathy. In diabetic rat models, administration of m-coumaric acid led to a significant reduction in blood glucose and glycated hemoglobin (HbA1c) levels. This, in turn, decreases the formation of advanced glycation end products (AGEs), which are key contributors to tissue damage in diabetes.

The mechanism involves the compound's ability to combat oxidative stress. Hyperglycemia leads to an overproduction of reactive oxygen species (ROS), which triggers inflammatory pathways. **(E)-m-Coumaric acid** normalizes oxidative stress parameters and prevents the activation of major pathways involved in hyperglycemia-induced vascular damage. Specifically, it has been shown to attenuate the expression of the pro-inflammatory cytokines Interleukin-1 β (IL-1 β) and Tumor Necrosis Factor-alpha (TNF- α) in the retinas of diabetic subjects. This anti-inflammatory action is crucial for preventing the onset and progression of diabetic retinopathy.

The proposed mechanism suggests that hyperglycemia-induced ROS production activates downstream signaling cascades (such as NF- κ B, a key regulator of inflammation) that lead to the transcription and release of TNF- α and IL-1 β . These cytokines perpetuate vascular damage and inflammation. **(E)-m-Coumaric acid** acts as a ROS scavenger, thereby inhibiting the initial trigger and suppressing the downstream inflammatory response.



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Caption: Proposed mechanism of **(E)-m-Coumaric acid** in diabetic retinopathy.

Experimental Protocols

Synthesis from Coumarin via Basic Hydrolysis

A common method for preparing coumaric acid involves the base-catalyzed hydrolysis and isomerization of coumarin. This process opens the lactone ring of coumarin to form the sodium salt of coumarinic acid (the Z-isomer), which then isomerizes to the more stable trans-isomer, coumaric acid, upon acidification.

Methodology:

- **Reaction Setup:** Dissolve coumarin (0.137 mol) in a 20% aqueous sodium hydroxide (NaOH) solution within a high-pressure reactor (e.g., a PARR reactor).
- **Inert Atmosphere:** Purge the reactor with an inert gas (e.g., helium or nitrogen) for 15-20 minutes to remove oxygen, which can cause oxidative side reactions and reduce yield.
- **Hydrolysis:** Seal the reactor and heat the mixture to 160°C for 1 hour with stirring.
- **Precipitation:** After the reaction, cool the mixture in an ice bath to approximately 4°C. Slowly add concentrated hydrochloric acid (HCl) with continuous stirring until the pH of the solution reaches 5. A white precipitate of coumaric acid will form.
- **Isolation and Purification:** Collect the precipitate by filtration. Wash the solid with cold water to remove residual salts and acid. The crude product can be further purified by recrystallization, for example, from hot methanol or water.



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Caption: Workflow for the synthesis of m-Coumaric acid from coumarin.

Quantification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely reported analytical method for the quantification of coumaric acid isomers in various matrices, including plant extracts and biological fluids.

General Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- **Stationary Phase:** A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used, providing good retention and peak symmetry.
- **Mobile Phase:** A gradient or isocratic elution can be employed.

- Isocratic Example: A mixture of water, methanol, and glacial acetic acid (e.g., 65:34:1 v/v/v).
- Gradient Example: A two-solvent system, such as Solvent A (e.g., 0.5% phosphoric acid in water) and Solvent B (e.g., 100% acetonitrile), with a gradient from low to high organic content over 30-40 minutes.
- Flow Rate: Typically maintained around 0.8 - 1.0 mL/min.
- Detection: Detection is performed via UV absorbance, typically at a wavelength between 280 nm and 310 nm, where hydroxycinnamic acids exhibit strong absorbance.
- Quantification: A standard curve is generated using a series of known concentrations of a pure **(E)-m-coumaric acid** standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Conclusion

(E)-m-Coumaric acid is a well-characterized phenolic compound with significant antioxidant and anti-inflammatory properties. Its potential to mitigate complications of diabetes by reducing oxidative stress and suppressing key inflammatory cytokines like TNF- α and IL-1 β makes it a compound of interest for further investigation in drug development. The established protocols for its synthesis and analysis provide a solid foundation for researchers to explore its therapeutic potential in greater depth.

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